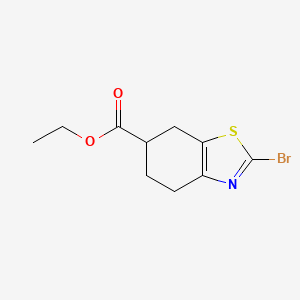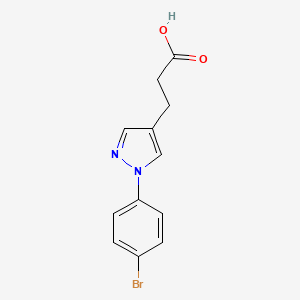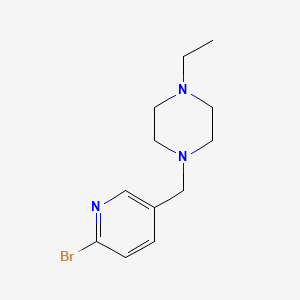
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine
Übersicht
Beschreibung
The compound “1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While the specific synthesis pathway for “this compound” is not available, related compounds such as “4-((6-Bromopyridin-3-yl)methyl)morpholine” and “1-((6-Bromopyridin-3-yl)methyl)-1H-pyrazole-4-carbonitrile” have been synthesized . The synthesis of these compounds often involves the use of palladium-catalyzed cross-coupling reactions .
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Analgesic Action
- Structural Analysis : The study by Karczmarzyk and Malinka (2008) in the Journal of Molecular Structure discusses the crystal and molecular structures of certain derivatives of isothiazolo[5,4-b]pyridine. They explore how molecular packing influences hydrogen bonds and π…π interactions, which could be relevant to understanding the structural properties of compounds like 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine (Karczmarzyk & Malinka, 2008).
Catechol Oxidase Models
- Catechol Oxidase Activity : Merkel et al. (2005) synthesized unsymmetrical dicopper(II) complexes to model the active site of type 3 copper proteins. They investigated how the presence of a thioether group close to the metal site influences catecholase activity. This research provides insights into the bioinorganic chemistry aspects of related compounds (Merkel et al., 2005).
Synthesis and Chemical Properties
- Chemical Synthesis : Mishriky and Moustafa (2013) in Molbank detailed the synthesis of a compound structurally related to this compound, showcasing the nucleophilic substitution reaction as a key step in its synthesis. This provides a foundational understanding of the synthetic pathways involved in creating such compounds (Mishriky & Moustafa, 2013).
Enzyme Inhibition Studies
- Lipoxygenase Inhibition : A study by Asghari et al. (2016) in the Journal of Heterocyclic Chemistry involved the synthesis of new derivatives and their evaluation as potential inhibitors of 15-lipoxygenase. The compounds, including 1-methylpiperazine and 1-ethylpiperazine derivatives, showed significant inhibitory action. This suggests potential applications of similar compounds in enzyme inhibition studies (Asghari et al., 2016).
Antibacterial Evaluation
- Antibacterial Properties : Aziz‐ur‐Rehman et al. (2017) in the Journal of The Chilean Chemical Society synthesized derivatives with sulfamoyl and piperidine functionalities and evaluated their antibacterial properties. This study underscores the potential of this compound related compounds in antimicrobial applications (Aziz‐ur‐Rehman et al., 2017).
Potential as PET Agent
- Imaging Agent for Neuroinflammation : Wang et al. (2018) discussed the synthesis of a compound related to this compound as a potential PET agent for imaging IRAK4 enzyme in neuroinflammation. This highlights its potential use in medical imaging and diagnostics (Wang et al., 2018).
Anticancer Activities
- Anticancer Research : Demirci and Demirbas (2019) in Medicinal Chemistry Research synthesized molecules starting from a similar compound to study their anticancer activity. This points to the potential application of this compound in cancer research (Demirci & Demirbas, 2019).
Electrochemical and Magnetic Properties
- Electrochemical and Magnetic Studies : Amudha, Thirumavalavan, and Kandaswamy (1999) in Polyhedron explored the electrochemical and magnetic properties of complexes derived from related compounds, suggesting potential applications in materials science (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Eigenschaften
IUPAC Name |
1-[(6-bromopyridin-3-yl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNPLEDMMNWHTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
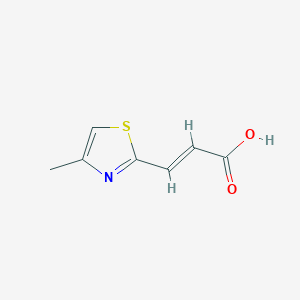

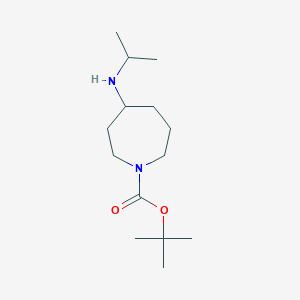

![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)
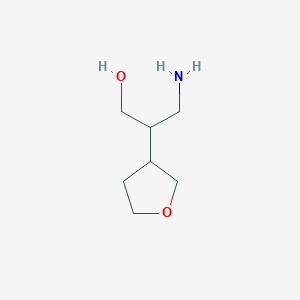
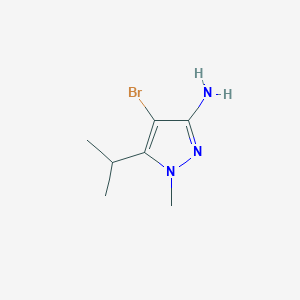
![5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1382011.png)
![2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1382013.png)
